3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propane-1-sulfonamide is a versatile chemical compound extensively utilized in scientific research. It is a thiophene-based analog, a class of compounds that have been the focus of a growing number of scientists due to their potential biological activity .
Scientific Research Applications
Sulfonamides as Terminators of Cationic Cyclisations
Research by Haskins and Knight (2002) demonstrated that sulfonamides can effectively terminate cationic cyclisations, facilitating the formation of polycyclic systems. This property is critical in organic synthesis, where sulfonamides like the mentioned compound can potentially influence the efficiency and outcome of cyclisation reactions (Haskins & Knight, 2002).
Reaction with Carbonyl Compounds
Shainyan and Tolstikova (2005) explored the reactivity of N-Sulfinyltrifluoromethanesulfonamide with various carbonyl compounds, leading to the formation of N-aryl(hetaryl)methylidenetrifluoromethanesulfonamides in high yields. This reaction pathway opens up avenues for the compound's use in synthesizing novel organic structures and could be applicable to derivatives of the specified sulfonamide (Shainyan & Tolstikova, 2005).
Triflamides and Triflimides: Synthesis and Applications
Moskalik and Astakhova (2022) reviewed the synthesis and widespread use of triflamides and triflimides in organic chemistry, highlighting their importance as reagents, catalysts, and additives. The versatility and specific chemical properties of these compounds, including those similar to the mentioned sulfonamide, underscore their significance in medicinal, biochemical, catalytic, and agricultural applications (Moskalik & Astakhova, 2022).
Synthesis of Fluorinated Prolines
Nadano et al. (2006) described the synthesis of fluorinated prolines through nucleophilic 5-endo-trig cyclizations involving N-[3-(Trifluoromethyl)homoallyl]sulfonamides. This work illustrates the potential of using sulfonamide derivatives in the synthesis of important biological molecules, highlighting the chemical flexibility and utility of these compounds in creating biologically active structures (Nadano, Iwai, Mori, & Ichikawa, 2006).
Safety and Hazards
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S2/c13-12(14,15)5-7-21(17,18)16-8-9-3-4-10(19-9)11-2-1-6-20-11/h1-4,6,16H,5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMISNGAAJDEOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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